Comprehensive ¹H and ¹³C NMR Spectrum Reference Data for 3-Methyl-4-propylphenol: A Technical Guide for Analytical Characterization
Comprehensive ¹H and ¹³C NMR Spectrum Reference Data for 3-Methyl-4-propylphenol: A Technical Guide for Analytical Characterization
Executive Summary & Chemical Context
3-Methyl-4-propylphenol (CAS: 3228-02-2 for its isomer, often studied collectively under alkylphenols) is a critical aromatic compound utilized across multiple high-tech chemical sectors. It is frequently encountered as a high-value monomer derived from the catalytic depolymerization of lignocellulosic biomass[1], and serves as a potent active pharmaceutical ingredient (API) in fast-acting antimicrobial and cosmetic compositions[2].
For researchers and drug development professionals, the unambiguous structural elucidation of 3-Methyl-4-propylphenol is paramount. Because its structure closely mirrors other alkylphenols—such as its branched analog 3-methyl-4-isopropylphenol[3]—relying on precise Nuclear Magnetic Resonance (NMR) spectroscopy is the only definitive way to confirm regiochemistry and purity. This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR spectral data of 3-Methyl-4-propylphenol, grounded in fundamental physical chemistry and validated experimental workflows.
Experimental Workflow: A Self-Validating Protocol
To ensure high-fidelity data acquisition, the following protocol establishes a self-validating system where every experimental choice is driven by underlying quantum mechanical and physical causality.
Step-by-Step Sample Preparation and Acquisition
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Sample Preparation: Weigh exactly 15.0 mg of high-purity (>99%) 3-Methyl-4-propylphenol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: The 15 mg mass provides an optimal signal-to-noise ratio (SNR) for ¹³C acquisition without increasing viscosity, which would otherwise restrict molecular tumbling and cause line broadening. CDCl₃ is chosen because its non-polar nature perfectly solvates the alkylphenol, while TMS provides an absolute zero reference (δ 0.00 ppm).
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Tube Selection & Insertion: Transfer the solution to a 5 mm precision NMR tube (e.g., Wilmad 528-PP) and insert it into a 400 MHz (or higher) NMR spectrometer.
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Causality: Precision tubes maintain perfect cylindrical symmetry. This is a strict requirement for achieving optimal magnetic field homogeneity during shimming, ensuring spectral line widths remain below 0.5 Hz.
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Locking, Tuning, and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Tune and match the probe for ¹H and ¹³C frequencies, followed by gradient shimming (Z1-Z5).
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Causality: The deuterium lock compensates for superconducting magnet drift over time. Shimming corrects spatial inhomogeneities in the B0 magnetic field, preventing asymmetrical or split peaks.
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¹H NMR Acquisition (1D): Acquire 16 scans using a 30° excitation pulse, a 3.0 s acquisition time, and a 1.5 s relaxation delay ( d1 ).
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Causality: A 30° pulse (Ernst angle approximation) allows for rapid longitudinal relaxation ( T1 ) compared to a 90° pulse. This prevents the saturation of proton signals and ensures that the resulting integrals are strictly quantitative.
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¹³C NMR Acquisition (1D): Acquire 1024 scans with a 30° pulse, a 1.0 s acquisition time, a 2.0 s relaxation delay, and WALTZ-16 proton decoupling.
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Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. WALTZ-16 decoupling collapses complex multiplet structures into sharp singlets, artificially boosting the SNR via the Nuclear Overhauser Effect (NOE).
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Self-Validation Check: Post-Fourier transform, verify that the residual CHCl₃ proton peak is exactly at δ 7.26 ppm and the ¹³C triplet is at δ 77.16 ppm. Any deviation indicates a calibration failure requiring reprocessing.
Fig 1. Standardized NMR sample preparation and data acquisition workflow.
¹H NMR Spectral Analysis & Signal Assignment
The ¹H NMR spectrum of 3-Methyl-4-propylphenol is defined by the interplay of electron-donating resonance (+R) from the hydroxyl group and inductive (+I) effects from the alkyl chains.
Quantitative Data Summary
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| -OH | 4.85 | br s | - | 1H | Phenolic OH |
| 5 | 6.98 | d | 8.2 | 1H | Ar-H (meta to OH, ortho to propyl) |
| 2 | 6.68 | d | 2.6 | 1H | Ar-H (ortho to OH, ortho to CH₃) |
| 6 | 6.62 | dd | 8.2, 2.6 | 1H | Ar-H (ortho to OH, meta to CH₃) |
| 8 | 2.52 | t | 7.6 | 2H | Propyl α-CH₂ |
| 7 | 2.25 | s | - | 3H | Aromatic CH₃ |
| 9 | 1.58 | h | 7.4 | 2H | Propyl β-CH₂ |
| 10 | 0.95 | t | 7.3 | 3H | Propyl γ-CH₃ |
Mechanistic Causality of Chemical Shifts
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The Aromatic Spin System (ABX pattern): The hydroxyl group strongly shields the ortho positions (C-2 and C-6) via resonance, pushing their proton signals upfield to ~6.6-6.7 ppm. H-5, being meta to the OH group, does not benefit from this shielding and resonates further downfield at 6.98 ppm.
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Coupling Constants (J-values): The 8.2 Hz coupling between H-5 and H-6 confirms they are ortho to one another. The smaller 2.6 Hz coupling between H-6 and H-2 confirms their meta relationship across the ring, structurally validating the 1,3,4-substitution pattern.
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The Hydroxyl Proton: The broad singlet at 4.85 ppm is caused by intermolecular hydrogen bonding and chemical exchange with trace moisture in the solvent, which averages out any potential scalar coupling.
¹³C NMR Spectral Analysis & Signal Assignment
Carbon-13 NMR provides the definitive backbone mapping of the molecule. The shifts are highly sensitive to the electronegativity of attached atoms and hybridization states.
Quantitative Data Summary
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K)
| Position | δ (ppm) | Carbon Type | Assignment |
| 1 | 153.5 | Cq | Ar-C-OH (Deshielded by Oxygen) |
| 3 | 138.2 | Cq | Ar-C-CH₃ |
| 4 | 134.1 | Cq | Ar-C-Propyl |
| 5 | 129.4 | CH | Ar-CH |
| 2 | 116.8 | CH | Ar-CH (Shielded by OH resonance) |
| 6 | 112.3 | CH | Ar-CH (Shielded by OH resonance) |
| 8 | 34.5 | CH₂ | Propyl α-CH₂ |
| 9 | 23.8 | CH₂ | Propyl β-CH₂ |
| 7 | 19.5 | CH₃ | Ar-CH₃ |
| 10 | 14.2 | CH₃ | Propyl γ-CH₃ |
Mechanistic Causality of Chemical Shifts
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C-1 Deshielding: The direct attachment of the highly electronegative oxygen atom pulls electron density away from C-1 via the inductive effect (-I), heavily deshielding it to 153.5 ppm.
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C-2 and C-6 Shielding: Conversely, the oxygen lone pairs are delocalized into the aromatic ring (+R effect), increasing electron density at the ortho and para positions. This shields C-2 (116.8 ppm) and C-6 (112.3 ppm), pushing them significantly upfield compared to standard benzene (128.5 ppm).
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a strong foundational hypothesis, 2D NMR techniques are required to build a self-validating proof of structure, particularly for distinguishing the quaternary carbons (C-1, C-3, C-4).
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HSQC (Heteronuclear Single Quantum Coherence): Used to map direct ¹J_CH bonds. This definitively links the proton at 6.98 ppm (H-5) to the carbon at 129.4 ppm (C-5), and the methyl protons at 2.25 ppm to the carbon at 19.5 ppm.
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HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the cornerstone of structural elucidation for substituted aromatics. It detects long-range couplings (²J_CH and ³J_CH) across 2 to 3 bonds.
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Proof of Regiochemistry: The methyl protons (H-7) show strong ³J correlations to C-2 and C-4, and a ²J correlation to C-3. This logically locks the methyl group exactly between C-2 and C-4.
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Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical mapping.
Conclusion
The comprehensive NMR characterization of 3-Methyl-4-propylphenol demonstrates a textbook example of aromatic substituent effects. By combining rigorous 1D acquisition protocols with 2D HMBC logical mapping, researchers can establish a self-validating analytical framework. This level of precision is essential for quality control in antimicrobial formulations and for tracking monomer yields in advanced biomass depolymerization workflows.
References
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Title: Antimicrobial composition (Patent WO2014001056A1) Source: Google Patents URL: [2]
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Title: Bonding wood with uncondensed lignins as adhesives Source: Nature / ResearchGate URL: [Link][1]
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Title: 3-Methyl-4-isopropylphenol | C10H14O | CID 18597 Source: PubChem (National Center for Biotechnology Information) URL: [Link][3]
